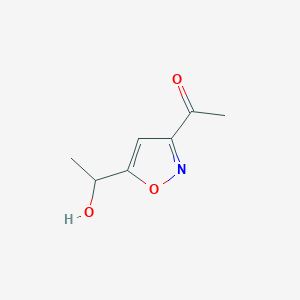

1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone

Description

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

1-[5-(1-hydroxyethyl)-1,2-oxazol-3-yl]ethanone |

InChI |

InChI=1S/C7H9NO3/c1-4(9)6-3-7(5(2)10)11-8-6/h3,5,10H,1-2H3 |

InChI Key |

ZBQUIZXVRIKSEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=NO1)C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Hydroxylamine-Mediated Isoxazole Ring Formation

A common approach to synthesize isoxazole derivatives involves the reaction of β-diketones or β-ketoesters with hydroxylamine or hydroxylamine hydrochloride to form the isoxazole ring via cyclization.

Procedure: Hydroxylamine hydrochloride is reacted with β-diketones or β-ketoesters under controlled pH (often alkaline conditions) to promote ring closure without additional acid catalysts. This method yields 3,5-disubstituted isoxazoles with high regioselectivity.

Example: Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate can be synthesized by condensation of appropriate ketoesters with hydroxylamine, followed by purification steps.

Grignard Reaction for Side-Chain Introduction

The ethanone substituent at the 1-position can be introduced via nucleophilic addition of methylmagnesium halides (Grignard reagents) to ester or keto precursors.

Procedure: Ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate is reacted with methylmagnesium chloride or bromide in anhydrous solvents such as toluene or ethers (e.g., tetrahydrofuran) to yield 1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanone derivatives.

Solvent Selection: Aromatic hydrocarbons (toluene, xylenes), ethers (THF, diethyl ether), or mixtures thereof are preferred for optimal yield and selectivity.

Oxidation of Hydroxyethyl Isoxazole Derivatives

Selective oxidation of hydroxyethyl-substituted isoxazoles to the corresponding ethanone derivatives is achieved using oxidizing agents such as 2-iodoxybenzoic acid (IBX).

- Procedure: Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate is treated with 2-iodoxybenzoic acid in ethyl acetate at elevated temperature (around 80°C) for extended periods (e.g., 17 hours), followed by filtration and chromatographic purification to yield ethyl 5-acetylisoxazole-3-carboxylate with high yield (~89%).

Enzymatic and Asymmetric Hydrogenation Methods

To obtain stereoselective hydroxyethyl substitution, enzymatic reduction or asymmetric hydrogenation of the corresponding ethanone is employed.

Enzymatic Reduction: Use of stereospecific alcohol dehydrogenases with cofactors NADH or NADPH catalyzes the reduction of 1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanone to the (R)-1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanol.

Asymmetric Hydrogenation: Transition metal catalysts (e.g., Ru-based complexes) in the presence of strong bases (potassium tert-butoxide) and hydrogen gas reduce the ketone to the chiral alcohol. Variants include asymmetric transfer hydrogenation using catalysts like (R,R)-TsDPEN)(p-cymene)Ru(II)Cl with 2-propanol or formic acid/triethylamine mixtures.

One-Pot Multi-Component Reactions

Some synthetic routes employ one-pot, three-component condensation reactions involving aryl aldehydes, hydroxylamine hydrochloride, and ketoesters to form isoxazole derivatives efficiently.

Advantages: These methods offer regioselectivity, mild conditions, and environmentally benign protocols, sometimes using ionic liquids or aqueous media without metal catalysts.

Example: Reaction of β-diketones with hydroxylamine hydrochloride in ionic liquids yields 3,5-disubstituted isoxazoles in excellent yields with recyclable solvents.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Hydroxylamine cyclization | β-Diketones + hydroxylamine hydrochloride, alkaline pH | 70-90 | High regioselectivity, simple setup | Requires pH control |

| Grignard addition | Methylmagnesium halide, ethers/aromatic solvents | 75-85 | Efficient ketone formation | Sensitive to moisture |

| Oxidation with 2-iodoxybenzoic acid | 2-Iodoxybenzoic acid, ethyl acetate, 80°C, 17 h | ~89 | High yield, mild oxidation | Long reaction time |

| Enzymatic reduction | Alcohol dehydrogenase, NADH/NADPH cofactors | Variable | Stereoselective, mild conditions | Requires enzyme availability |

| Asymmetric hydrogenation | Ru-based catalyst, strong base, H2 or transfer hydrogenation | 80-90 | High enantioselectivity | Requires specialized catalysts |

| One-pot multi-component | Aldehydes + hydroxylamine + ketoesters, ionic liquids or aqueous media | 80-95 | Environmentally friendly, efficient | Suitable for diverse substrates |

Research Findings and Notes

The use of hydroxylamine hydrochloride without additional acid facilitates ring closure efficiently, simplifying the process.

Solvent choice critically affects yield and purity; ethers and aromatic hydrocarbons are preferred for Grignard and oxidation steps.

Enzymatic and asymmetric hydrogenation methods provide access to chiral hydroxyethyl isoxazoles, important for biological activity studies.

Environmentally benign methods using ionic liquids or aqueous media reduce hazardous waste and improve sustainability.

Purification typically involves extraction with organic solvents (e.g., methyl tert-butyl ether), crystallization from solvent mixtures (e.g., methyl tert-butyl ether/n-heptane), and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone in cancer therapy. Research indicates that compounds with similar structures exhibit significant anticancer properties, targeting various pathways involved in tumor growth and metastasis. For instance, oxime derivatives have shown promise in inhibiting cancer cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .

Antiepileptic Properties

In the context of neurological disorders, this compound may contribute to the development of new antiepileptic drugs. Compounds with isoxazole moieties have been reported to possess anticonvulsant activity, with studies showing that structurally related compounds exhibit efficacy in preventing seizure activity in animal models . The mechanism often involves the modulation of neurotransmitter release and receptor activity.

Anti-inflammatory Effects

The anti-inflammatory potential of 1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone has been explored through various studies. Isoxazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, thus alleviating conditions like arthritis and other inflammatory disorders . The compound's ability to modulate immune responses positions it as a candidate for further research in inflammatory disease therapies.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of isoxazole derivatives, including 1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone. The results demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

Case Study 2: Antiepileptic Activity

In another investigation focusing on antiepileptic properties, researchers administered the compound in animal models subjected to seizure-inducing protocols. The findings revealed a marked reduction in seizure frequency and duration, suggesting that 1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone may act as an effective anticonvulsant .

Data Tables

Mechanism of Action

The mechanism of action of 1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The presence of the isoxazole ring allows for versatile interactions with biological macromolecules, contributing to its diverse biological activities .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Chlorophenyl and isobutylphenyl substituents (e.g., ) increase logP values compared to the hydroxyethyl group, affecting membrane permeability.

- Hydrogen Bonding: The hydroxyethyl group in the target compound enhances solubility in polar solvents (e.g., water, ethanol) relative to non-polar analogues like SI107 .

- Synthetic Routes : The target compound’s hydroxyethyl group requires protective strategies during synthesis (e.g., acetylation), whereas chlorophenyl derivatives are synthesized via direct coupling with Grignard reagents .

Spectral and Physicochemical Data

- IR Spectroscopy: The target compound’s hydroxyethyl group shows O–H stretching at ~3200–3600 cm⁻¹, absent in non-hydroxylated analogues like 1-[5-(3-chlorophenyl)isoxazol-3-yl]ethanone .

- NMR: The acetyl group’s carbonyl resonance appears at δ 168–170 ppm in $^{13}\text{C}$ NMR, consistent across analogues. However, the hydroxyethyl proton signals (δ 1.2–1.5 ppm for CH3, δ 3.6–4.0 ppm for CH2) distinguish it from compounds like 1-(3-(pyridin-4-yl)isoxazol-5-yl)ethanone, which lack aliphatic protons .

- Melting Points : Hydroxyethyl-substituted derivatives generally exhibit lower melting points (<150°C) compared to chlorophenyl or pyridinyl analogues (>190°C) due to reduced crystallinity .

Research Findings and Challenges

- Synthetic Challenges : The hydroxyethyl group’s sensitivity to oxidation necessitates inert conditions during synthesis, unlike more stable substituents (e.g., chlorophenyl) .

- Biological Limitations : While chlorophenyl and pyridinyl analogues show promise in CNS drug development, the hydroxyethyl derivative’s polar nature may limit blood-brain barrier penetration .

- Thermal Stability : Hydroxyethyl-substituted isoxazoles exhibit lower thermal stability (TGA decomposition onset ~150°C) compared to halogenated analogues (~220°C) .

Q & A

Q. What are the common synthetic routes for 1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone, and how are reaction conditions optimized?

Methodological Answer: A widely used method involves cyclocondensation reactions. For example, sodium hydroxide in methanol (0–5°C) can deprotonate acetylacetone, followed by reaction with aryl oximes under controlled pH (~10) to form the isoxazole core . Reaction progress is monitored via TLC (petroleum ether:ethyl acetate, 70:30), and purification involves precipitation in ice-cold water. Optimization focuses on maintaining low temperatures to prevent side reactions and adjusting stoichiometry to improve yield. Grignard reagent-based approaches (e.g., CH3MgX) are also viable for ketone functionalization, as described in patent literature .

Q. How can researchers confirm the purity and structural identity of synthesized 1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone?

Methodological Answer: Purity is assessed via TLC and melting point analysis. Structural confirmation requires spectroscopic techniques:

- NMR : H and C NMR identify substituents on the isoxazole ring (e.g., hydroxyethyl group).

- IR : Hydroxyl stretches (~3200–3500 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) are key markers .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., NIST reference data ensures accuracy) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Based on GHS classifications for analogous compounds:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation : Work in a fume hood to avoid inhalation (H335).

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina predict the bioactivity of 1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone derivatives?

Methodological Answer:

- Docking Workflow : Prepare the ligand (compound) and target protein (e.g., enzyme active site) in PDBQT format. Use AutoDock Vina to calculate binding affinities (kcal/mol) and generate pose clusters .

- Validation : Compare docking results with experimental IC50 values from enzymatic assays. For example, derivatives with modified hydroxyethyl groups may show altered binding to inflammatory targets like sphingosine-1-phosphate lyase .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine XRD (for absolute configuration) with NMR/IR to resolve ambiguities. For instance, XRD crystal data (e.g., monoclinic P21/c space group, β = 95.144°) confirm stereochemistry .

- Reference Standards : Cross-check against NIST Chemistry WebBook data for IR and mass spectra .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

Methodological Answer:

- Functional Group Modulation : Replace the hydroxyethyl group with bioisosteres (e.g., methoxy, fluorine) to enhance metabolic stability.

- In Vitro Screening : Test analogs in cell-based assays (e.g., anti-inflammatory activity via TNF-α inhibition). Correlate activity with electronic properties (e.g., Hammett constants) .

- Pharmacokinetics : Assess logP and solubility to improve bioavailability.

Q. What experimental designs are suitable for studying the compound’s role in biological pathways (e.g., S1P signaling)?

Methodological Answer:

Q. How can reaction scalability challenges be addressed for multi-gram synthesis?

Methodological Answer:

- Solvent Selection : Replace methanol with THF or DMF for better solubility at higher scales.

- Catalysis : Explore transition-metal catalysts (e.g., CuI) to accelerate cyclization steps .

- Process Monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time reaction tracking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.